Z-His-NHNH2

Description

The exact mass of the compound Z-His-NHNH2 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-His-NHNH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-His-NHNH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOAASJRVPZWJW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036285 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49706-31-2 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49706-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-L-histidinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049706312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(benzyloxycarbonyl)-L-histidinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-His-NHNH2: A Technical Guide to its Postulated Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action of Z-His-NHNH2 (N-α-Cbz-L-histidyl-hydrazide), a synthetic peptide derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental principles of enzymology to propose a scientifically grounded hypothesis of its biological activity. We postulate that Z-His-NHNH2 primarily functions as a protease inhibitor, with a potential focus on cysteine proteases such as caspases, through a mechanism involving active site-directed interactions. This guide will deconstruct the roles of its constituent moieties—the N-terminal carbobenzyloxy (Z) group, the L-histidine residue, and the C-terminal hydrazide group—in mediating its interaction with target enzymes. Furthermore, we will outline detailed experimental protocols to validate these hypotheses and discuss the potential therapeutic implications of Z-His-NHNH2 in modulating cellular processes like apoptosis.

Introduction: Unveiling the Potential of a Structurally-Informed Inhibitor

This guide will, therefore, operate on the central hypothesis that Z-His-NHNH2 acts as a protease inhibitor, likely targeting cysteine proteases like caspases, through a competitive or irreversible binding mechanism.

Deconstructing the Molecular Architecture: Roles of the Key Functional Groups

The inhibitory potential of Z-His-NHNH2 can be understood by examining the contribution of each of its core components.

The N-Terminal Carbobenzyloxy (Z) Group: The Anchor

The carbobenzyloxy (Z or Cbz) group is a widely used amine protecting group in peptide synthesis.[4][5][6] In the context of enzyme inhibition, it serves several critical functions:

-

Hydrophobicity: The aromatic ring of the Z-group imparts significant hydrophobicity to the molecule. This can facilitate entry into the often-hydrophobic substrate-binding pockets of proteases.

-

Stability: The Z-group protects the N-terminal amine from degradation, increasing the molecule's stability in biological systems.

-

Structural Mimicry: In many protease inhibitors, the Z-group mimics the P-site residues of the natural substrate, promoting binding to the enzyme's active site. A well-known example is Z-VAD-FMK, a broad-spectrum caspase inhibitor.[7][8]

The L-Histidine Residue: The Specificity Determinant

The imidazole side chain of histidine is unique among amino acids as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor.[1] This property is fundamental to the catalytic mechanism of many enzymes.[1] In Z-His-NHNH2, the histidine residue likely plays a crucial role in:

-

Active Site Recognition: The imidazole ring can form hydrogen bonds and coordinate with residues in the enzyme's active site, contributing to binding affinity and specificity. For instance, histidine kinase inhibitors often target the histidine residue in the active site.[9][10]

-

Catalytic Interference: By occupying the active site, the histidine residue of Z-His-NHNH2 could directly interfere with the catalytic machinery of the target protease, preventing substrate binding and turnover.

The C-Terminal Hydrazide Group: The Reactive Warhead

The hydrazide moiety (-NHNH2) is a key feature that suggests a more active role in inhibition than simple competitive binding. Hydrazide and hydrazine derivatives have been identified as inhibitors of various proteases, including aspartic and cysteine proteases.[2][3][11] Its potential roles include:

-

Transition-State Mimicry: The hydrazide group can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to tight, non-covalent binding to the active site.[3]

-

Covalent Modification: Hydrazides can act as nucleophiles and potentially form covalent bonds with electrophilic residues in the enzyme's active site, such as the catalytic cysteine in caspases. This would result in irreversible inhibition.[12][13][14]

Postulated Mechanism of Action: Inhibition of Cysteine Proteases (Caspases)

Based on the analysis of its functional groups, we propose that Z-His-NHNH2 is a likely inhibitor of cysteine proteases, with caspases being a prime target family. Caspases are key mediators of apoptosis (programmed cell death) and inflammation.[7][15][16]

The proposed mechanism of caspase inhibition by Z-His-NHNH2 is as follows:

-

Initial Binding: The Z-group and the histidine residue guide the inhibitor into the active site of the caspase. The Z-group occupies the hydrophobic S4 pocket, while the histidine side chain interacts with other substrate-binding pockets.

-

Active Site Interaction: The hydrazide moiety is positioned near the catalytic cysteine residue (Cys) and histidine (His) dyad of the caspase.

-

Inhibition:

-

Reversible Inhibition: The hydrazide group, along with the rest of the molecule, acts as a competitive inhibitor, physically blocking the substrate from accessing the active site.[14][17]

-

Irreversible Inhibition: The nucleophilic hydrazide nitrogen attacks the thiol group of the catalytic cysteine, forming a stable covalent adduct and permanently inactivating the enzyme.[12][13]

-

The following diagram illustrates this postulated mechanism:

Figure 1: Postulated interaction of Z-His-NHNH2 with a caspase active site.

Experimental Validation: A Roadmap for Investigation

To validate the hypothesized mechanism of action of Z-His-NHNH2, a series of biochemical and cell-based assays are required.

In Vitro Enzyme Inhibition Assays

The primary step is to determine if Z-His-NHNH2 inhibits caspase activity and to quantify its potency.

Protocol: Caspase-3 Colorimetric Assay

-

Reagents and Materials:

-

Recombinant human Caspase-3

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Caspase-3 substrate: Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

-

Z-His-NHNH2 (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Prepare serial dilutions of Z-His-NHNH2 in Caspase Assay Buffer.

-

In a 96-well plate, add 50 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 50 µL of recombinant Caspase-3 to each well (except the no-enzyme control) and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of the Caspase-3 substrate Ac-DEVD-pNA to each well.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Data Presentation:

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Z-His-NHNH2 | Caspase-3 | To be determined | To be determined |

| Z-VAD-FMK (Control) | Caspase-3 | Known value | Irreversible |

Determining the Mode of Inhibition: Reversible vs. Irreversible

To distinguish between reversible and irreversible inhibition, a dialysis or dilution experiment can be performed.

Protocol: Dilution Assay

-

Incubate Caspase-3 with a high concentration of Z-His-NHNH2 (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

-

Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

-

Monitor the enzyme activity over time.

-

Interpretation:

Cell-Based Apoptosis Assays

To assess the biological effect of Z-His-NHNH2 in a cellular context, its ability to inhibit induced apoptosis can be measured.

Protocol: Staurosporine-Induced Apoptosis Assay

-

Cell Culture: Culture a suitable cell line (e.g., Jurkat or HeLa cells) in appropriate media.

-

Treatment:

-

Pre-treat cells with various concentrations of Z-His-NHNH2 for 1-2 hours.

-

Induce apoptosis by adding staurosporine (a potent apoptosis inducer).

-

Include a vehicle control and a positive control (e.g., Z-VAD-FMK).

-

-

Apoptosis Detection: After a suitable incubation period (e.g., 4-6 hours), measure apoptosis using one of the following methods:

-

Caspase-3/7 Activity Assay: Use a cell-permeable fluorogenic caspase substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) and measure fluorescence using a microplate reader or flow cytometer.[18]

-

Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Therapeutic Potential and Future Directions

If Z-His-NHNH2 is confirmed as a potent caspase inhibitor, it could have therapeutic applications in diseases characterized by excessive apoptosis, such as:

-

Neurodegenerative diseases: Alzheimer's, Parkinson's, and Huntington's disease.[8]

-

Ischemic injury: Stroke and myocardial infarction.[8]

-

Inflammatory conditions: Sepsis and rheumatoid arthritis.

Future research should focus on:

-

Target Specificity: Screening Z-His-NHNH2 against a panel of caspases and other proteases to determine its selectivity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Z-His-NHNH2 to optimize potency and selectivity.

-

In Vivo Efficacy: Evaluating the therapeutic potential of Z-His-NHNH2 in animal models of relevant diseases.

Conclusion

While direct experimental data on Z-His-NHNH2 is currently lacking, a thorough analysis of its chemical structure strongly suggests its potential as a protease inhibitor, with a likely mechanism involving the inhibition of caspases. The N-terminal Z-group, the central histidine residue, and the C-terminal hydrazide moiety are all features commonly found in known enzyme inhibitors. The experimental protocols outlined in this guide provide a clear path forward for validating these hypotheses and elucidating the precise mechanism of action of Z-His-NHNH2. Further investigation into this compound and its derivatives could lead to the development of novel therapeutics for a range of diseases.

References

-

Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. J Enzyme Inhib Med Chem. 2010 Oct;25(5):673-8. [Link]

-

A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science. [Link]

-

Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive. [Link]

-

Irreversible and Reversible Inhibition. AK Lectures. [Link]

-

Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. PubMed. [Link]

-

Enzyme inhibitor. Wikipedia. [Link]

-

Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Knya. [Link]

-

8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central. [Link]

-

Human Caspases: Activation, Specificity, and Regulation. PMC. [Link]

-

Caspases and Their Substrates. PMC. [Link]

-

Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. PubMed Central. [Link]

-

What are Histidine kinase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Histidine. Wikipedia. [Link]

-

Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Caspase Substrates and Inhibitors. PMC. [Link]

-

Caspase inhibitors as anti-inflammatory and antiapoptotic agents. PubMed. [Link]

Sources

- 1. Histidine - Wikipedia [en.wikipedia.org]

- 2. Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. bachem.com [bachem.com]

- 6. nbinno.com [nbinno.com]

- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase inhibitors as anti-inflammatory and antiapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Histidine kinase inhibitors and how do they work? [synapse.patsnap.com]

- 11. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 13. knyamed.com [knyamed.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Human Caspases: Activation, Specificity, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aklectures.com [aklectures.com]

- 18. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - TW [thermofisher.com]

Z-His-NHNH₂: A Comprehensive Technical Guide for its Application as a Peptide Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Z-His-NHNH₂: A Specialized Peptide Building Block

In the intricate field of peptide synthesis, the selection of appropriate building blocks is paramount to achieving the desired sequence with high purity and yield. Z-His-NHNH₂, or Nα-Carbobenzoxy-L-histidine hydrazide, stands out as a specialized reagent, particularly valuable in segment condensation strategies. The unique combination of a carbobenzoxy (Z) protecting group at the N-terminus and a hydrazide group at the C-terminus offers distinct advantages, most notably in the suppression of racemization during peptide coupling reactions.

The Z-group, a well-established amine protecting group, provides stability and can be removed under specific conditions that are often orthogonal to other protecting groups used in peptide synthesis.[1] The hydrazide functionality, on the other hand, serves as a precursor to a reactive acyl azide, which facilitates peptide bond formation with minimal risk of epimerization, a common challenge, especially with sensitive amino acids like histidine.[2][3] Histidine's imidazole side chain can complicate synthesis due to its potential for side reactions and its role in catalyzing racemization.[4][5] The use of Z-His-NHNH₂ within the azide method of peptide coupling directly addresses these challenges, making it a powerful tool for the synthesis of complex peptides.

Physicochemical Properties and Handling of Z-His-NHNH₂

A thorough understanding of the physicochemical properties of Z-His-NHNH₂ is essential for its effective use and storage.

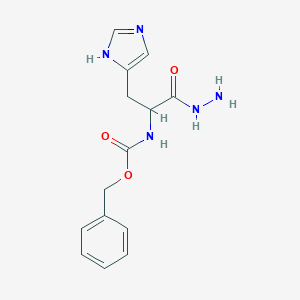

Chemical Structure

Caption: Chemical structure of Z-His-NHNH₂.

Table of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 49706-31-2 | [6] |

| Molecular Formula | C₁₄H₁₇N₅O₃ | [6] |

| Molecular Weight | 319.32 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 178-182 °C | [6] |

| Solubility | Soluble in DMF and DMSO | [8] |

Storage and Stability

Proper storage is crucial to maintain the integrity of Z-His-NHNH₂. Like many peptides and their derivatives, it is susceptible to degradation from moisture and temperature fluctuations.

-

Lyophilized Form : Store at -20°C or colder in a tightly sealed container, preferably in a desiccator to minimize exposure to moisture.[9][10][11] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation upon opening.[8][12]

-

In Solution : It is generally not recommended to store peptide hydrazides in solution for extended periods due to their limited stability.[10][12] If necessary, prepare fresh solutions for immediate use. For short-term storage, use sterile, oxygen-free buffers at a pH of 5-6, aliquot into single-use volumes, and store at -20°C or colder.[10][11] Avoid repeated freeze-thaw cycles.[8][9]

Safety and Handling

Standard laboratory safety protocols should be followed when handling Z-His-NHNH₂. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The toxicological properties of this specific compound have not been fully investigated, and it should be handled by technically qualified individuals.[8]

Hydrazine and its derivatives are a class of compounds that can be toxic and should be handled with care.[13][14][15] Work in a well-ventilated area, and avoid inhalation of dust or contact with skin and eyes.

Synthesis and Quality Control of Z-His-NHNH₂

The synthesis of Z-His-NHNH₂ is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product.

Synthetic Pathway

Caption: General synthetic pathway for Z-His-NHNH₂.

Step-by-Step Laboratory Synthesis Protocol

-

N-terminal Protection : L-Histidine is reacted with benzyl chloroformate in the presence of a base to yield Nα-Carbobenzoxy-L-histidine (Z-His-OH).

-

Esterification : The carboxylic acid of Z-His-OH is then esterified, typically to a methyl ester (Z-His-OMe), to activate it for the subsequent step.

-

Hydrazinolysis : The methyl ester is reacted with hydrazine hydrate to form the desired product, Z-His-NHNH₂.[16] This final step involves the nucleophilic attack of hydrazine on the ester carbonyl, displacing the methoxy group.

Purification and Characterization

Purification of Z-His-NHNH₂ is typically achieved by recrystallization. The purity and identity of the product should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) : To assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure. The presence of characteristic signals for the Z-group's aromatic and methylene protons, as well as the histidine imidazole protons, and the absence of the methyl ester signal, confirms the successful synthesis.[17]

-

Mass Spectrometry (MS) : To verify the molecular weight of the compound.[17]

Application in Peptide Synthesis: The Azide Method

Z-His-NHNH₂ is a key component in the azide method for peptide segment condensation, a strategy that is particularly effective for coupling peptide fragments with a low risk of racemization.[3]

Principle of the Azide Method

The azide method involves the conversion of the C-terminal hydrazide of one peptide segment into a highly reactive acyl azide. This acyl azide then reacts with the N-terminal amino group of a second peptide segment to form a new peptide bond.

Detailed Experimental Workflow

Caption: Experimental workflow for the azide method using Z-His-NHNH₂.

-

Formation of the Acyl Azide : Z-His-NHNH₂ is dissolved in a suitable solvent (e.g., DMF) and cooled to a low temperature (typically -15 to -5 °C). An acidic solution of sodium nitrite is then added dropwise to convert the hydrazide into the acyl azide.

-

Coupling Reaction : The second peptide fragment, with a free N-terminal amine, is added to the acyl azide solution. The reaction mixture is allowed to slowly warm to room temperature and stir until the coupling is complete.

-

Deprotection of the Z-group : Once the desired peptide has been formed, the Z-group can be removed. Common methods for Z-group deprotection include catalytic hydrogenation (H₂/Pd) or treatment with HBr in acetic acid.[1] The successful removal of the Z-group can be confirmed by the disappearance of its characteristic signals in NMR and a corresponding mass decrease in MS analysis.[17]

Advantages and Limitations of the Azide Method

Advantages:

-

Suppression of Racemization : The azide method is well-known for its ability to minimize racemization, even with racemization-prone amino acids like histidine.[2][4]

-

Segment Condensation : It is a valuable technique for the convergent synthesis of large peptides and proteins by coupling smaller, protected peptide fragments.[18]

Limitations:

-

Side Reactions : The formation of the acyl azide must be carefully controlled to avoid side reactions, such as the Curtius rearrangement.

-

Limited Stability of Acyl Azide : The acyl azide intermediate is relatively unstable and must be used immediately after its formation.

Troubleshooting and Optimization

| Issue | Potential Cause | Troubleshooting/Optimization Strategy |

| Low Coupling Yield | Incomplete conversion to the acyl azide; decomposition of the acyl azide; steric hindrance. | Ensure precise temperature control during azide formation; use the azide immediately; consider alternative coupling reagents for sterically hindered fragments. |

| Racemization | Presence of base during coupling; elevated temperatures. | Maintain a slightly acidic pH during the reaction; ensure the reaction temperature does not rise excessively. |

| Side Product Formation | Curtius rearrangement of the acyl azide. | Maintain low temperatures during azide formation and coupling. |

| Incomplete Z-group Deprotection | Inefficient catalyst or deprotection reagent. | Ensure the use of a fresh catalyst for hydrogenation; optimize reaction time and temperature for HBr/AcOH cleavage. |

Conclusion and Future Perspectives

Z-His-NHNH₂ is a highly valuable building block in the arsenal of peptide chemists. Its utility in the azide method for peptide segment condensation provides a reliable strategy for the synthesis of complex peptides while minimizing the risk of racemization, a critical consideration for the production of biologically active molecules. As the demand for synthetic peptides in therapeutics and research continues to grow, the application of specialized building blocks like Z-His-NHNH₂ will remain essential for advancing the field of peptide science. Future research may focus on the development of even more efficient and milder methods for the formation and coupling of peptide hydrazides, further expanding the scope of their application in the synthesis of novel peptide-based drugs and biomaterials.

References

-

A Comparative Guide to Verifying Z-Group Deprotection on Histidine. Benchchem. 17

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.

-

Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.

-

Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.

-

Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. National Institutes of Health.

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

-

Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.

-

Z-HIS-NHNH2 | 49706-31-2. ChemicalBook.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

-

(PDF) Racemization in peptide synthesis. ResearchGate.

-

How to Store Peptides | Best Practices for Researchers. Peptides.org.

-

Click Peptides. CPC Scientific.

-

Handling and Storage Guidelines for Peptides. Bachem.

-

Handling and Storage Instructions Standard Peptides. Thermo Fisher Scientific.

-

Peptide Storage and Handling Guidelines. GenScript.

-

Storage and Handling Synthetic Peptides. Sigma-Aldrich.

-

Rapid Flow-Based Peptide Synthesis. National Institutes of Health.

-

Histidine protection. Google Patents.

-

A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Research Square.

-

N-ALPHA-CARBOBENZOXY-L-HISTIDINE HYDRAZIDE | 49706-31-2. SBS Genetech.

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

-

Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. PubMed.

-

Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? ResearchGate.

-

Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed.

-

Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.

-

Peptide and protein synthesis by segment synthesis-condensation. PubMed.

-

Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health.

-

Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem.

-

Methylhydrazine | CH3NHNH2 | CID 6061. PubChem.

-

Hydrazine. Wikipedia.

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal.

-

Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. PubMed.

-

Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed.

-

IUPAC nomenclature of organic chemistry. Wikipedia.

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

-

Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. Journal of Materials Chemistry B.

-

(PDF) Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. ResearchGate.

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Z-HIS-NHNH2 | 49706-31-2 [chemicalbook.com]

- 7. N-ALPHA-CARBOBENZOXY-L-HISTIDINE HYDRAZIDE | 49706-31-2 [sbsgenetech.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jpt.com [jpt.com]

- 10. genscript.com [genscript.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bachem.com [bachem.com]

- 13. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hydrazine - Wikipedia [en.wikipedia.org]

- 16. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Peptide and protein synthesis by segment synthesis-condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of Z-His-NHNH2 into Peptides for Advanced Drug Development

Introduction: The Strategic Importance of Histidine Hydrazides in Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals, the precise construction of complex peptides is paramount. The unique properties of the histidine residue, with its imidazole side chain, play a crucial role in the biological activity of many peptides. However, the incorporation of histidine during peptide synthesis is fraught with challenges, most notably a high propensity for racemization.[1][2] The use of Nα-benzyloxycarbonyl-L-histidine hydrazide (Z-His-NHNH2) offers a classic and effective strategy to mitigate this issue, particularly in the context of solution-phase peptide synthesis and fragment condensation.[3]

The benzyloxycarbonyl (Z or Cbz) protecting group provides robust protection for the α-amino group and is known to suppress racemization during carboxyl group activation.[4][5] The C-terminal hydrazide moiety, while not typically used for direct coupling via carbodiimide-based methods, serves as a stable precursor to the highly reactive acyl azide, which is central to the Curtius rearrangement-based peptide coupling method.[3][6] This "azide method" is a cornerstone of classical peptide chemistry, valued for its low racemization risk.[6]

These application notes provide a comprehensive guide to the strategic incorporation of Z-His-NHNH2 into peptide sequences, with a focus on the azide coupling method. We will delve into the mechanistic underpinnings of this technique, provide detailed protocols for both solution-phase and solid-phase applications, and address common challenges to ensure the successful synthesis of high-purity, histidine-containing peptides.

Part 1: The Azide Method - A Racemization-Suppressing Strategy for Histidine Incorporation

The primary application of Z-His-NHNH2 in peptide synthesis is its conversion to the corresponding acyl azide, which then reacts with the N-terminal amine of another amino acid or peptide fragment to form a new peptide bond.[3][6] This method is particularly advantageous for coupling peptide fragments, as the risk of epimerization of the C-terminal amino acid of the activated fragment is significantly reduced compared to many other coupling methods.[7]

Reaction Mechanism: From Hydrazide to Peptide Bond

The overall process can be broken down into two key steps:

-

Formation of the Acyl Azide: The peptide hydrazide is treated with a nitrosating agent, typically nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a strong acid at low temperatures (-20 to -10°C).[6] This converts the hydrazide into a highly reactive acyl azide.

-

Peptide Bond Formation: The acyl azide is then reacted with a nucleophilic amino component (the N-terminus of a peptide chain). The azide acts as an excellent leaving group, facilitating the formation of the amide bond.

Figure 1: General workflow for peptide coupling using the azide method starting from Z-His-NHNH2.

Part 2: Experimental Protocols

Caution: Hydrazine hydrate is toxic and corrosive. Nitrous acid and acyl azides are unstable and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Protocol 2.1: Solution-Phase Synthesis of a Dipeptide using Z-His-NHNH2

This protocol describes the synthesis of a dipeptide, Z-His-Xaa-OR, where Xaa is any amino acid with a protected C-terminus.

Materials:

-

Z-His-NHNH2

-

Amino acid ester hydrochloride (H-Xaa-OR·HCl)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Preparation of the Amino Component: Dissolve H-Xaa-OR·HCl (1.0 eq) in anhydrous DMF. Neutralize with DIPEA or TEA (1.1 eq) at 0°C.

-

Formation of the Acyl Azide: In a separate flask, dissolve Z-His-NHNH2 (1.0 eq) in anhydrous DMF. Cool the solution to -15°C. Add a pre-cooled solution of HCl (e.g., 4M in dioxane, 2.5 eq). Add a pre-cooled solution of NaNO2 (1.1 eq) in water dropwise, maintaining the temperature below -10°C. Stir for 15-20 minutes at this temperature.[6]

-

Coupling Reaction: To the acyl azide solution, add the neutralized amino component from step 1. Adjust the pH to 7.5-8.0 with DIPEA or TEA. Stir the reaction mixture at -10°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in EtOAc.

-

Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization.

-

Protocol 2.2: Solid-Phase Fragment Condensation using a C-terminal Peptide Hydrazide

This protocol outlines the coupling of a peptide fragment with a C-terminal hydrazide to a resin-bound peptide with a free N-terminus.

Materials:

-

Peptide-hydrazide fragment (e.g., Z-Fragment-NHNH2)

-

Resin-bound peptide with a free N-terminus (H-Peptide-Resin)

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the H-Peptide-Resin in DMF.

-

Formation of the Acyl Azide: In a separate flask, dissolve the Z-Fragment-NHNH2 (3-5 eq relative to resin loading) in anhydrous DMF. Cool to -15°C. Add a pre-cooled solution of HCl (e.g., 4M in dioxane, 2.5 eq). Add a pre-cooled solution of NaNO2 (1.1 eq) in water dropwise, maintaining the temperature below -10°C. Stir for 15-20 minutes.

-

Neutralization and Coupling: Neutralize the acyl azide solution with DIPEA until the pH is approximately 7.5-8.0. Immediately add this solution to the swollen resin. Agitate the mixture at 0°C for 2 hours, then at room temperature overnight.

-

Washing: Filter the resin and wash thoroughly with DMF, DCM, and methanol.

-

Monitoring and Subsequent Steps: Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). Proceed with the subsequent steps of solid-phase peptide synthesis.

Part 3: Data Presentation and Method Comparison

| Parameter | Azide Method (with Z-His-NHNH2) | Carbodiimide Method (e.g., DCC/HOBt) | Phosphonium/Aminium Salt Method (e.g., HBTU, HATU) |

| Racemization Risk | Very Low[6] | Moderate to High for His[8] | Low to Moderate for His[8] |

| Coupling Reagents | NaNO2, Acid | DCC, DIC, EDC | HBTU, HATU, PyBOP |

| Additives | None | HOBt, HOAt, Oxyma | DIPEA, NMM |

| Reaction Temperature | -15°C to RT | 0°C to RT | 0°C to RT |

| Primary Application | Fragment Condensation[9][10][11] | Stepwise SPPS | Stepwise SPPS |

| Side Reactions | Curtius rearrangement, urethane formation | N-acylurea formation, racemization | Guanidinylation (aminium salts) |

Table 1: Comparison of the Azide Method with Common Peptide Coupling Methods.

Part 4: Challenges and Troubleshooting

While the azide method is a powerful tool, it is not without its challenges:

-

Instability of Acyl Azides: Acyl azides are unstable and can undergo Curtius rearrangement to form an isocyanate, which can be trapped by nucleophiles to form unwanted byproducts. It is crucial to perform the reaction at low temperatures and use the azide immediately after its formation.

-

Side Reactions with Unprotected Side Chains: The acidic conditions for azide formation and the basic conditions for coupling can affect acid- or base-labile protecting groups on the peptide fragments.

-

Solubility Issues: Large, protected peptide fragments can have poor solubility, which can hinder the coupling efficiency. Careful selection of solvents is necessary.

-

Incomplete Conversion to Azide: Inefficient conversion of the hydrazide to the azide will result in lower coupling yields. Ensure accurate stoichiometry and temperature control.

Figure 2: A troubleshooting guide for common issues encountered during the azide coupling method.

Part 5: Deprotection of the Z-Group

Following the successful incorporation of the Z-His moiety, the Z-group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C).[12] This method is advantageous as it is mild and orthogonal to many other protecting groups. The hydrazide functionality is generally stable under these conditions.

Conclusion

The incorporation of Z-His-NHNH2 via the azide method remains a valuable and reliable strategy in peptide synthesis, particularly for fragment condensation where minimizing racemization is critical. While modern coupling reagents have become prevalent for stepwise solid-phase synthesis, the classical azide method offers a distinct advantage for the coupling of sensitive histidine-containing fragments. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a well-planned protecting group strategy are essential for the successful application of this technique in the synthesis of complex and biologically active peptides.

References

-

Fang, G., Li, Y., & Liu, L. (2015). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 2(4), 386-396. [Link]

-

Francis, M. B., & Carrico, I. S. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. ACS Chemical Biology, 6(10), 1054-1064. [Link]

-

Lundquist, J. T., & Ellman, J. A. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(6), 781-783. [Link]

- Bodanszky, M. (2012). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.

- Rajagopalan, S., & An, S. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.

-

Gale, A. J., et al. (2011). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Bioconjugate Chemistry, 22(10), 1934-1938. [Link]

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Lloyd-Williams, P., et al. (1991). Methods of preparing peptide derivatives.

-

Flook, M. M., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11153-11161. [Link]

-

Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

- Anaspec. (n.d.).

-

O'Connor, S. E., & Imperiali, B. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(8), 643-649. [Link]

-

Liu, L., et al. (2014). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 9(8), 1810-1823. [Link]

-

Felix, A. M., & Merrifield, R. B. (1970). Azide solid phase peptide synthesis. Journal of the American Chemical Society, 92(5), 1385-1391. [Link]

-

Wang, S. S., et al. (1976). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 41(20), 3258-3261. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein & Peptide Letters, 18(6), 544-558. [Link]

-

Francis, M. B. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. [Link]

-

Xu, M., et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(05), 388-392. [Link]

-

Galdeano, C., et al. (2017). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 19(2), 435-442. [Link]

-

Camarero, J. A., et al. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. [Link]

-

Ramage, R., & Raphy, G. (1992). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 33(3), 385-388. [Link]

-

Lee, Y., & Gellman, S. H. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Organic Letters, 20(5), 1254-1257. [Link]

-

Yajima, H., et al. (1988). Studies on Peptides. CLIV. Synthesis of a 36-Residue Peptide Amide Corresponding to the Entire Amino Acid Sequence of Human Gastrin-Releasing Peptide (GRP). Chemical and Pharmaceutical Bulletin, 36(10), 3925-3937. [Link]

-

Ishihara, K., Hattori, T., & Yamamoto, H. (2015). Peptide Bond Formation through Fragment Condensation with Silylating Reagents. The Journal of Organic Chemistry, 80(24), 12432-12439. [Link]

-

Fang, G., et al. (2015). Chemical synthesis of proteins using hydrazide intermediates. ResearchGate. [Link]

-

Nishizawa, M., et al. (1991). Synthesis of homologous peptides using fragment condensation: analogs of an HIV proteinase substrate. International Journal of Peptide and Protein Research, 38(5), 453-458. [Link]

-

Vagner, J., et al. (1995). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Peptide Research, 8(1), 33-38. [Link]

-

Breit, B., et al. (2017). Synthetic transformations: a) Deprotection of the hydrazide 7a to form... ResearchGate. [Link]

-

Otaka, A., et al. (2014). Development of a Chemical Methodology for the Preparation of Peptide Thioesters Applicable to Naturally Occurring Peptides Using a Sequential Quadruple Acyl Transfer System. Accounts of Chemical Research, 47(7), 2186-2197. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, 35, 303-316. [Link]

-

Jolliffe, K. A., & Collins, S. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7352. [Link]

-

Bird, M. J., & Dawson, P. E. (2022). Synthesis of protected hydrazides from the corresponding anhydrides. ResearchGate. [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

- Carpino, L. A., et al. (1993). The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group. The Journal of Organic Chemistry, 58(24), 6641-6649.

-

Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315-316. [Link]

-

Al-Huniti, M. H., et al. (2019). Amine-to-Azide Conversion on Native RNA via Metal-Free Diazotransfer Opens New Avenues for RNA Manipulations. Angewandte Chemie International Edition, 58(40), 14144-14148. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Peptide Bond Formation through Fragment Condensation with Silylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Synthesis of homologous peptides using fragment condensation: analogs of an HIV proteinase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptide synthesis via fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Z-His-NHNH2 as a Versatile Precursor for the Synthesis of Enzyme Inhibitors

Introduction: The Strategic Importance of Z-His-NHNH2 in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development. The careful selection of molecular precursors is paramount to the successful synthesis of potent and selective agents. Among these, N-α-Cbz-L-histidine hydrazide (Z-His-NHNH2) emerges as a precursor of significant strategic value. Its unique structural features—a protected α-amino group, a reactive hydrazide moiety, and the catalytically crucial imidazole side chain of histidine—render it an exceptionally versatile building block for crafting inhibitors targeting a range of enzymes, most notably metalloproteinases.

This guide provides an in-depth exploration of the application of Z-His-NHNH2 in the synthesis of enzyme inhibitors, with a particular focus on Matrix Metalloproteinases (MMPs). We will delve into the mechanistic rationale, provide detailed synthetic protocols, and present a framework for the biological evaluation of the resulting compounds.

The Mechanistic Rationale: Why Z-His-NHNH2 is an Ideal Precursor for Metalloproteinase Inhibitors

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix. Their dysregulation is implicated in a host of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. A key feature of the MMP active site is a catalytic zinc ion (Zn²⁺), which is essential for their enzymatic activity.

The therapeutic potential of MMP inhibitors has driven extensive research into molecules that can effectively chelate this catalytic zinc ion, thereby inactivating the enzyme. The imidazole ring of the histidine residue is a well-established and highly effective zinc-binding group (ZBG). The nitrogen atoms within the imidazole ring can coordinate with the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic function.

Z-His-NHNH2 strategically incorporates this potent ZBG. Furthermore, the hydrazide functional group (-CO-NH-NH₂) provides a versatile chemical handle for the introduction of diverse molecular scaffolds. Through condensation reactions with aldehydes and ketones, a wide array of N-acylhydrazone derivatives can be synthesized. This allows for the exploration of various "warheads" that can interact with the substrate-binding pockets of the target enzyme, thereby enhancing both potency and selectivity.

Application Protocol: Synthesis of a Novel Hydrazone-Based MMP Inhibitor

This protocol details the synthesis of a representative N-acylhydrazone inhibitor derived from Z-His-NHNH2 and a substituted aromatic ketone. This class of compounds has shown promise as MMP inhibitors.[1]

Materials and Reagents:

-

N-α-Cbz-L-histidine hydrazide (Z-His-NHNH2)

-

4-Phenoxyacetophenone

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalyst)

-

Dichloromethane (DCM)

-

Hexanes

-

Deuterated Dimethyl Sulfoxide (DMSO-d6) for NMR

-

Silica Gel for column chromatography

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Synthetic Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add Z-His-NHNH2 (1.0 mmol) and 4-phenoxyacetophenone (1.0 mmol).

-

Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation and Filtration: Cool the concentrated solution in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be purified by silica gel column chromatography using a gradient of DCM and methanol as the eluent.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Biological Evaluation: In Vitro MMP Inhibition Assay

The inhibitory potential of the synthesized hydrazone derivative against a specific MMP, for instance, MMP-13 (collagenase-3), can be assessed using a fluorogenic substrate assay. MMP-13 is a key target in osteoarthritis research.[1][2]

Protocol:

-

Enzyme and Substrate Preparation: Reconstitute human recombinant MMP-13 and a suitable fluorogenic substrate in assay buffer.

-

Inhibitor Dilution Series: Prepare a serial dilution of the synthesized compound in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the MMP-13 enzyme. Incubate at 37°C for a pre-determined time.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

While the inhibitory activity of the specific compound synthesized in the protocol above would need to be experimentally determined, the table below presents the IC₅₀ values for structurally related N-acyl hydrazone compounds against various MMPs, demonstrating the potential of this chemical class.[1]

| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Profile |

| 13 | MMP-13 | 14.6 | Selective over MMP-1, -2, -9, -14 |

| 11 | MMP-13 | 91 | Moderate Inhibition |

| 12 | MMP-13 | 105 | Moderate Inhibition |

Data sourced from a study on non-zinc-binding MMP-13 inhibitors with an N-acyl hydrazone scaffold.[1]

Conclusion and Future Directions

Z-His-NHNH2 stands out as a highly valuable and versatile precursor for the synthesis of enzyme inhibitors, particularly those targeting metalloproteinases. The inherent zinc-binding capability of the histidine moiety, combined with the synthetic tractability of the hydrazide group, provides a powerful platform for the development of novel therapeutic agents. The straightforward synthesis of N-acylhydrazones from Z-His-NHNH2 allows for the rapid generation of compound libraries with diverse functionalities, facilitating the optimization of potency and selectivity. Future research in this area could focus on expanding the range of aldehydes and ketones used in the synthesis to probe different enzyme sub-pockets, as well as exploring the modification of the histidine imidazole ring to fine-tune its zinc-binding affinity.

References

-

Cuffaro, D., et al. (2020). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 25(21), 5087. [Link]

-

Gruber, C. W., et al. (2018). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6500-6517. [Link]

Sources

- 1. Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

protocol for human leukocyte elastase inhibition assay using Z-His-NHNH2 peptides.

Topic: Protocol for Human Leukocyte Elastase Inhibition Assay using Z-His-NHNH2 Peptides

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Human Leukocyte Elastase Inhibition with Z-His-NHNH2

This document provides a comprehensive guide for the characterization of Human Leukocyte Elastase (HLE) inhibition using the peptide derivative Z-His-NHNH2 (N-carbobenzyloxy-L-histidine hydrazide). We will move beyond a simple list of steps to explore the rationale behind the protocol design, ensuring a robust and self-validating experimental system.

Introduction: The "Why" of HLE Inhibition

Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Physiologically, it is a key component of the innate immune system, responsible for degrading proteins found in the extracellular matrix and clearing pathogens. However, when its activity is excessive or poorly regulated, HLE becomes a significant driver of tissue damage in a range of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and rheumatoid arthritis.[2][3]

This pathological role makes HLE a prime therapeutic target. The development of specific inhibitors aims to quell its destructive activity without compromising the immune response. Peptide derivatives, such as Z-His-NHNH2, represent a class of compounds designed to interact with the enzyme's active site. The hydrazide (-NHNH2) moiety in Z-His-NHNH2 is of particular interest, as substituted hydrazines have been shown to act as potent, sometimes irreversible, inhibitors of various enzymes.[4] This protocol details a robust method to quantify the inhibitory potential of Z-His-NHNH2 against HLE.

The Assay Principle: Visualizing the Reaction

The core of this assay is a simple enzymatic reaction that produces a measurable signal. HLE's activity is quantified by its ability to cleave a synthetic substrate, which in turn releases a molecule that absorbs light (a chromophore).

-

The Enzyme: Human Leukocyte Elastase (HLE).

-

The Substrate: A peptide, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), is a highly specific and sensitive substrate for HLE.[1][5]

-

The Reaction: HLE cleaves the bond after the Valine residue in the substrate, releasing the yellow chromophore, p-nitroanilide (pNA).

-

The Detection: The rate of pNA release is monitored by measuring the increase in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader.[2]

-

The Inhibition: In the presence of an effective inhibitor like Z-His-NHNH2, the rate of substrate cleavage is reduced. By measuring this reduction, we can quantify the inhibitor's potency.

Caption: The enzymatic reaction and principle of inhibition.

Materials and Reagents

Equipment

-

Microplate reader with 405 nm absorbance filter

-

96-well, flat-bottom, clear microplates

-

Calibrated single and multichannel pipettes

-

Reagent reservoirs

-

Incubator set to 37°C (optional, for temperature control)

-

Vortex mixer

Reagents

-

Human Leukocyte Elastase (HLE): Lyophilized powder. Store at -80°C.

-

Z-His-NHNH2: The test inhibitor. Store as per manufacturer's instructions, typically as a powder at -20°C.

-

MeOSuc-AAPV-pNA: The chromogenic substrate. Store as a powder at -20°C, protected from light.[1]

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100 or Brij-35. The high salt concentration is crucial as HLE is a cationic protein and this prevents non-specific binding. The detergent prevents aggregation and sticking to plasticware.

-

Inhibitor Solvent: 100% Dimethyl Sulfoxide (DMSO).

-

Positive Control (Optional but Recommended): A known HLE inhibitor like Sivelestat or SPCK.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL. All experiments should be performed in triplicate.

Step 1: Reagent Preparation (The Foundation)

-

Assay Buffer: Prepare 500 mL of 0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5. Filter sterilize and store at 4°C. Rationale: A stable, well-defined buffer system is critical for consistent enzyme activity.[6]

-

HLE Stock Solution (1 mg/mL): Reconstitute lyophilized HLE in a small amount of high-purity water or dilute HCl as per the supplier's data sheet. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]

-

HLE Working Solution (e.g., 2 µg/mL): On the day of the assay, dilute the HLE stock solution in cold Assay Buffer to a 2X final concentration. The exact concentration should be determined empirically by running a titration to find a concentration that gives a linear reaction rate for at least 20-30 minutes. Keep on ice.

-

Substrate Stock Solution (20 mM): Dissolve MeOSuc-AAPV-pNA in 100% DMSO. Store in small, light-protected aliquots at -20°C.[1]

-

Substrate Working Solution (e.g., 0.8 mM): Dilute the substrate stock solution in Assay Buffer to a 2X final concentration. Prepare this fresh. Rationale: The substrate concentration should ideally be around its Michaelis constant (Km) for sensitive detection of competitive inhibitors.

-

Inhibitor Stock Solution (e.g., 10 mM): Dissolve Z-His-NHNH2 in 100% DMSO.

-

Inhibitor Serial Dilutions: Create a 10-point serial dilution series of Z-His-NHNH2 in 100% DMSO. Then, dilute this series 25-fold into Assay Buffer to create a 4X working solution series with a final DMSO concentration of 4%. Rationale: This two-step dilution minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

Step 2: Assay Plate Setup (The Blueprint)

Caption: Example 96-well plate setup for HLE inhibition assay.

Step 3: The Reaction (Execution)

-

Inhibitor/Buffer Addition: Add 50 µL of Assay Buffer to the "Control" wells. Add 50 µL of the appropriate 4X Z-His-NHNH2 serial dilutions to the "Test Inhibitor" wells.

-

Enzyme Addition: Add 100 µL of the 2X HLE working solution to the "Control" and "Test Inhibitor" wells. Do NOT add enzyme to the "Blank" wells.

-

Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature or 37°C. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium and accurately determining potency, especially for slow-binding or irreversible inhibitors.[7]

-

Reaction Initiation: Add 50 µL of the 2X substrate working solution to all wells (including the Blank wells). Mix immediately.

-

Data Acquisition: Place the plate in the microplate reader. Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).[2] This is the preferred method. If a kinetic reader is unavailable, an endpoint reading can be taken after a fixed time (e.g., 30 minutes), but this provides less information.

Data Analysis and Interpretation

Initial Velocity Calculation

For each well, plot absorbance vs. time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (typically the first 5-15 minutes).[6] The rate should be expressed as mOD/min or converted to µmol/min using the Beer-Lambert law if a pNA standard curve is run.

-

Correct for Blank: Subtract the rate of the "Blank" wells (which accounts for non-enzymatic substrate hydrolysis) from all other wells.

-

Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.

-

Plot % Inhibition versus the log[Z-His-NHNH2].

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC₅₀ value is determined from the curve fit.

| Z-His-NHNH2 [µM] | Log [Inhibitor] | Rate (mOD/min) | % Inhibition |

| 0 (Control) | N/A | 25.4 | 0 |

| 0.1 | -1.0 | 23.1 | 9.1 |

| 0.5 | -0.3 | 19.8 | 22.0 |

| 1.0 | 0.0 | 15.2 | 40.2 |

| 5.0 | 0.7 | 8.1 | 68.1 |

| 10.0 | 1.0 | 4.6 | 81.9 |

| 50.0 | 1.7 | 1.9 | 92.5 |

Advanced Analysis: Mechanism of Inhibition (MoA)

To provide a deeper, more authoritative understanding of Z-His-NHNH2, its mechanism of inhibition should be investigated. This distinguishes a screening assay from a full characterization. The hydrazide moiety suggests the possibility of irreversible inhibition.[4]

-

Reversible vs. Irreversible Inhibition: Reversible inhibitors bind non-covalently and can be dissociated, while irreversible inhibitors typically form a stable, often covalent, bond with the enzyme.[8][9][10]

-

Test for Irreversibility: A simple method is to pre-incubate the enzyme with a high concentration of Z-His-NHNH2 for an extended period (e.g., 1-2 hours). Then, dilute the mixture significantly (e.g., 100-fold) into the assay solution. If the inhibition is reversible, the inhibitor will dissociate upon dilution, and enzyme activity will be restored. If it is irreversible, activity will remain low.

-

Kinetic Characterization: To determine the type of reversible inhibition (e.g., competitive, non-competitive), perform the assay by varying the substrate concentration at several fixed concentrations of the inhibitor. The resulting data can be plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the MoA.

Caption: Logical relationships in competitive vs. non-competitive inhibition.

References

-

Slideshare. (n.d.). Enzyme inhibitors, reversible_and_irreversible. Retrieved from [Link]

-

University of Reading. (n.d.). Enzyme inhibitors. Retrieved from [Link]

-

ELK Biotechnology. (n.d.). Human LEI(Leukocyte Elastase Inhibitor) ELISA Kit. Retrieved from [Link]

-

AK Lectures. (2014). Irreversible and Reversible Inhibition. Retrieved from [Link]

-

JoVE. (2025). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. Retrieved from [Link]

- Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.

-

Groutas, W. C., et al. (1989). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study. Journal of Medicinal Chemistry, 32(7), 1607–1611. Retrieved from [Link]

-

AK Lectures. (2014, August 12). Reversible and Irreversible Enzyme Inhibition. YouTube. Retrieved from [Link]

-

Innovative Research. (n.d.). Human Leukocyte Elastase Inhibitor ELISA Kit. Retrieved from [Link]

-

AMSBIO. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Knight, W. B., et al. (1992). Mechanism of inhibition of human leukocyte elastase by two cephalosporin derivatives. Biochemistry, 31(20), 4980–4986. Retrieved from [Link]

-

PubChem. (n.d.). Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. Retrieved from [Link]

-

Polverino, F., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1730. Retrieved from [Link]

-

Tuhy, P. M., & Powers, J. C. (1975). Inhibition of human leukocyte elastase by peptide chloromethyl ketones. FEBS Letters, 50(3), 359-361. Retrieved from [Link]

-

Groutas, W. C., et al. (1993). Mechanism of inhibition of human leucocyte elastase by monocyclic beta-lactams. Biochemistry, 32(34), 8970–8980. Retrieved from [Link]

-

Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

-

Jia, H., et al. (2022). Preparation and Mechanism of Shale Inhibitor TIL-NH2 for Shale Gas Horizontal Wells. Materials, 15(15), 5122. Retrieved from [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. Retrieved from [Link]

Sources

- 1. MeOSuc-AAPV-pNA | TargetMol [targetmol.com]

- 2. jove.com [jove.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme inhibitors, reversible_and_irreversible | PPTX [slideshare.net]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. aklectures.com [aklectures.com]

Application Note: A Practical Guide to the Mass Spectrometry Analysis of Z-His-NHNH2 Containing Peptides

Introduction

Peptides containing the carbobenzoxy-histidine-hydrazide (Z-His-NHNH2) moiety are important intermediates in peptide chemistry and drug development.[1][2] They serve as valuable precursors for creating larger peptide structures, including peptide thioesters used in chemical protein synthesis.[1][2] The analysis of these molecules by mass spectrometry (MS) is crucial for reaction monitoring, purity assessment, and structural confirmation. However, the unique combination of the bulky, hydrophobic Z-group, the basic and nucleophilic histidine residue, and the reactive hydrazide functionality presents a distinct set of analytical challenges.

This guide provides a comprehensive overview and detailed protocols for the successful mass spectrometry analysis of Z-His-NHNH2 containing peptides. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for these complex molecules. We will delve into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and reproducible results.

Part 1: Sample Preparation & Handling

Proper sample preparation is paramount for obtaining high-quality mass spectrometry data. The physicochemical properties of Z-His-NHNH2 peptides necessitate careful consideration of solvents and handling conditions to prevent degradation and ensure optimal ionization.

Key Considerations:

-

Solubility: The carbobenzoxy (Z) group imparts significant hydrophobicity. Therefore, initial dissolution in organic solvents such as acetonitrile (ACN) or methanol (MeOH) is often necessary before dilution with aqueous mobile phases.

-

pH: The histidine imidazole side chain (pKa ≈ 6.0) and the N-terminal amine can exist in different protonation states depending on the pH. Acidic conditions (e.g., using 0.1% formic acid or acetic acid) are generally preferred for positive-ion electrospray ionization (ESI) as they promote protonation, which is essential for generating charged ions in the gas phase.[3][4]

-

Metal Adduction: The histidine and hydrazide moieties can chelate metal ions. It is crucial to use high-purity solvents and acidifiers to minimize the formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts, which can complicate spectral interpretation.

-

Stability: Peptide hydrazides can be susceptible to oxidation and other side reactions. Samples should be analyzed promptly after preparation and stored at low temperatures for short-term storage.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing a Z-His-NHNH2 containing peptide for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Peptide sample

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Low-binding microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the peptide sample.

-

Prepare a 1 mg/mL stock solution by dissolving the peptide in 100% ACN. Vortex briefly to ensure complete dissolution.

-

-

Working Solution Preparation:

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent composition that matches the initial LC mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA). This ensures good peak shape and compatibility with the chromatographic system.[5]

-

Use low-binding tubes to prevent loss of the peptide due to non-specific binding, a common issue with hydrophobic peptides.[6]

-

-

Final Steps:

-

Centrifuge the final solution at high speed for 5-10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.

-

Part 2: Mass Spectrometry Method Development

The development of a robust MS method requires careful optimization of ionization and fragmentation parameters to account for the specific characteristics of Z-His-NHNH2 peptides.

Ionization Source Selection

Electrospray ionization (ESI) is the most suitable technique for analyzing these peptides due to their polarity and presence in solution for LC-MS analysis.[3][4] ESI is a "soft" ionization method that typically produces intact molecular ions with multiple charges ([M+nH]n+), which is advantageous for analyzing larger molecules on mass analyzers with limited m/z ranges.[4]

Key ESI Parameters to Optimize:

-

Capillary Voltage: Typically 3.5-4.8 kV in positive ion mode.

-

Capillary Temperature: 200-300°C to aid in desolvation.[7]

-

Cone (or Skimmer) Voltage: This parameter can influence in-source fragmentation. Start with a low value to preserve the molecular ion and increase it if fragmentation is desired for initial characterization.

MS1 Analysis (Full Scan)

In a full scan experiment, the goal is to identify the molecular ion of the peptide. Due to the basic nature of the histidine residue and the N-terminus, Z-His-NHNH2 peptides will readily form multiply charged ions in positive ESI mode.[3][8] The most common charge states are typically +2 and +3, depending on the overall peptide length and the presence of other basic residues.

Table 1: Calculated m/z for a Model Peptide (Z-His-Ala-Val-NHNH2, MW = 488.55 Da)

| Ion Species | Charge (z) | Calculated m/z |

| [M+H]+ | 1 | 489.56 |

| [M+2H]2+ | 2 | 245.28 |

| [M+Na]+ | 1 | 511.54 |

| [M+K]+ | 1 | 527.52 |

MS/MS Fragmentation (Tandem MS)